1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine
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Overview
Description
1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine is a synthetic organic compound with the molecular formula C17H18FN3O It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a fluoropyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine typically involves a multi-step process. One common method starts with the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine . This intermediate is then reacted with 3-fluoropyridine-4-carbonyl chloride under appropriate conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or chloroform and may require heating or the use of catalysts to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation of the benzyl group can yield benzaldehyde or benzoic acid.
- Reduction of the carbonyl group can yield alcohol derivatives.
- Substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of receptor-ligand interactions.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets. The benzyl group and the fluoropyridine moiety can interact with various enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
1-Benzylpiperazine: Lacks the fluoropyridine carbonyl group, making it less versatile in certain applications.
4-Fluoropyridine: Lacks the benzylpiperazine moiety, limiting its potential interactions with biological targets.
1-Benzyl-4-(4-chloropyridine-3-carbonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
Uniqueness: 1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine is unique due to the presence of both the benzylpiperazine and fluoropyridine moieties. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H18FN3O |
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Molecular Weight |
299.34 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-fluoropyridin-4-yl)methanone |
InChI |
InChI=1S/C17H18FN3O/c18-16-12-19-7-6-15(16)17(22)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
AWQOCNKEXXTPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=NC=C3)F |
Origin of Product |
United States |
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